4-(3-Fluoropyridin-4-yl)benzaldehyde

Description

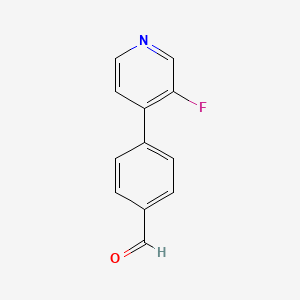

4-(3-Fluoropyridin-4-yl)benzaldehyde (CAS No. 99163-12-9) is a benzaldehyde derivative featuring a pyridine ring substituted with a fluorine atom at the 3-position and linked to the benzaldehyde moiety at the 4-position of the pyridine . This compound belongs to a class of heteroaromatic aldehydes, where the pyridine ring introduces electron-withdrawing and π-conjugated properties.

The molecular formula is C₁₂H₈FNO, with a molecular weight of 201.20 g/mol.

Properties

Molecular Formula |

C12H8FNO |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

4-(3-fluoropyridin-4-yl)benzaldehyde |

InChI |

InChI=1S/C12H8FNO/c13-12-7-14-6-5-11(12)10-3-1-9(8-15)2-4-10/h1-8H |

InChI Key |

SPXCFRCGBJROAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=NC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropyridin-4-yl)benzaldehyde typically involves the reaction of 3-fluoropyridine with benzaldehyde under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of benzaldehyde reacts with 3-fluoropyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-(3-Fluoropyridin-4-yl)benzoic acid.

Reduction: 4-(3-Fluoropyridin-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoropyridin-4-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.

Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to 4-(3-Fluoropyridin-4-yl)benzaldehyde, differing in substituent positions, halogens, or heterocyclic systems:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 4-(6-Bromopyridin-2-yl)benzaldehyde | 1799792-28-1 | C₁₂H₈BrNO | Bromine at pyridine 6-position |

| 3-Bromo-5-fluoroisonicotinaldehyde | 87674-21-3 | C₆H₂BrF₂NO | Bromine and fluorine on pyridine ring |

| 1-(3-Fluoropyridin-4-yl)ethanone | 39891-04-8 | C₇H₆FNO | Acetone group instead of benzaldehyde |

| 3-(2-Chloro-pyrimidin-4-yl)-4-fluoro-benzaldehyde | - | C₁₁H₆ClFN₂O | Pyrimidine ring with chlorine substituent |

| 4-(3-Chloro-2-fluorophenyl)benzaldehyde | - | C₁₃H₉ClFNO | Phenyl ring with Cl and F substituents |

Key Observations:

- Heterocycle Variation : The pyrimidine ring in 3-(2-Chloro-pyrimidin-4-yl)-4-fluoro-benzaldehyde introduces two nitrogen atoms, enhancing hydrogen-bonding capability compared to pyridine-based analogs .

- Substituent Position : Fluorine at the 3-position on pyridine (target compound) vs. 2-fluorophenyl in 4-(3-Chloro-2-fluorophenyl)benzaldehyde affects electronic distribution. The latter’s phenyl ring may reduce solubility in polar solvents compared to pyridine systems .

Biological Activity

4-(3-Fluoropyridin-4-yl)benzaldehyde, also known as 3-fluoro-4-pyridinylbenzaldehyde, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a fluorine atom and a benzaldehyde moiety. This unique configuration may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing pyridine rings exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of various pyridine derivatives against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 128 μg/mL |

These results suggest that this compound has promising antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Antiviral Activity

The compound's structural characteristics may also confer antiviral properties. Pyridine derivatives have been studied for their ability to inhibit viral replication and modulate immune responses. In particular, compounds similar to this compound have shown activity against viruses such as SARS-CoV-2, indicating potential applications in treating viral infections.

Anticancer Potential

In addition to its antimicrobial and antiviral activities, there is emerging evidence suggesting that this compound may possess anticancer properties. Studies have indicated that certain pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity

A recent study examined the effects of various pyridine derivatives on cancer cell lines. The findings revealed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 10 to 30 μM.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.

- Receptor Modulation : It could modulate receptors involved in immune responses or cell signaling pathways related to cancer progression.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluoropyridin-4-yl)benzaldehyde, and how can reaction yields be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Suzuki-Miyaura Cross-Coupling : React 4-bromobenzaldehyde with 3-fluoropyridin-4-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of DMF/H₂O (3:1) at 80°C for 12 hours.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) yields the product. Optimize yields (~70–85%) by controlling stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and inert atmosphere .

Note: NMR (¹H/¹³C) and FTIR should confirm aldehyde functionality (δ ~10 ppm for CHO proton; C=O stretch ~1700 cm⁻¹) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C-NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and pyridyl fluorine coupling patterns (e.g., splitting due to J₃,4 in pyridine).

- FTIR : Confirm C=O (aldehyde) at ~1700 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Exact mass should match C₁₂H₈FNO (M⁺: 217.0638).

- X-ray Crystallography (if crystalline): Resolve π-π stacking between pyridyl and benzaldehyde moieties .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

- Methodological Answer : The aldehyde participates in:

- Schiff Base Formation : React with amines (e.g., hydrazines) in ethanol under acid catalysis (e.g., acetic acid) to form imines .

- Reduction : Use NaBH₄ in methanol to produce 4-(3-fluoropyridin-4-yl)benzyl alcohol (verify by loss of C=O stretch in FTIR).

- Wittig Reactions : Generate alkenes using stabilized ylides (e.g., Ph₃P=CHCO₂Et) .

Advanced Research Questions

Q. How does the 3-fluoropyridin-4-yl substituent influence electronic properties and binding to biological targets?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine increases pyridine’s electron deficiency, enhancing hydrogen-bond acceptor capacity. Computational studies (DFT) show reduced electron density at the pyridyl N atom, favoring interactions with serine residues in enzymes like kinases .

- Case Study : Docking simulations (e.g., AutoDock Vina) reveal that this compound derivatives bind to dihydrofolate reductase (DHFR) with ΔG ≈ -8.2 kcal/mol, comparable to methotrexate .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer :

- Control Experiments : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for cytotoxicity).

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidized aldehydes) that may interfere with bioactivity .

- Structural Analogues : Compare with non-fluorinated analogues (e.g., 4-pyridin-4-ylbenzaldehyde) to isolate fluorine’s role .

Q. What advanced applications exist in materials science for derivatives of this compound?

- Methodological Answer :

- Coordination Polymers : React with Zn(NO₃)₂ and 4,4′-bipyridine to form luminescent MOFs. Fluorescence quenching studies show sensitivity to nitroaromatics (LOD ≈ 10⁻⁷ M for TNT) .

- Photocatalysts : Incorporate into porphyrin complexes (e.g., via aldehyde-amine condensation) for visible-light-driven H₂ evolution (TON ≈ 1200) .

Safety and Handling

Q. What precautions are necessary when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.